1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound features a pyrrolidin-2-one ring substituted with a 3,4-dimethoxyphenyl group, which contributes to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its structural characteristics and the biological activities associated with its derivatives.
The compound is identified by the Chemical Abstracts Service number 96449-62-6 and has been documented in various chemical databases such as PubChem and Benchchem. It has attracted attention for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one can be classified as:
The synthesis of 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route begins with the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidin-2-one in the presence of a base. This reaction forms an intermediate compound which is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to yield the final product.
The molecular structure of 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one consists of:
1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one can undergo several chemical reactions typical for pyrrolidinones:
These reactions are significant for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action of 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity.
1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one has several potential applications in scientific research:
The pyrrolidin-2-one scaffold provides distinct sites for regioselective modification, enabling precise structural diversification. The N1 position exhibits nucleophilic character, allowing alkylation or acylation under basic conditions. Electrophilic aromatic substitution predominantly occurs at the C4/C5 positions, with C5 being favored due to reduced steric hindrance and resonance stabilization of the intermediate carbocation. The carbonyl group at C2 facilitates enolate formation at C3/C5 under strong bases (e.g., LDA), enabling C-alkylation or aldol reactions.
Table 1: Regioselective Modification Sites of Pyrrolidin-2-one
Position | Reactivity | Reagents/Conditions | Example Product |
---|---|---|---|
N1 | Nucleophilic substitution | NaH/R-X (alkyl halides) | 1-(3,4-Dimethoxyphenyl)-3-benzylpyrrolidin-2-one |
C3 | Enolate alkylation | LDA, then alkyl halide (-78°C) | 1-(3,4-Dimethoxyphenyl)-3-ethylpyrrolidin-2-one |
C5 | Electrophilic substitution | Br₂/AcOH or NBS/CH₂Cl₂ | 5-Bromo-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
C4 | Michael addition | Acrylates/Cu(OTf)₂ catalyst | 1-(3,4-Dimethoxyphenyl)-4-(ethoxycarbonyl)pyrrolidin-2-one |
Donor-acceptor cyclopropanes serve as versatile precursors for pyrrolidinone formation. Lewis acid-catalyzed (e.g., Y(OTf)₃ or Ni(ClO₄)₂) ring opening with primary amines generates γ-amino esters, which undergo in situ lactamization to afford 3,4-disubstituted pyrrolidin-2-ones. This method provides excellent regiocontrol for C3/C4 disubstituted derivatives when using asymmetrically substituted cyclopropanes [1]. N-Alkylation strategies employing phase-transfer catalysts like tetrabutylammonium bromide enable efficient introduction of alkyl/arylalkyl groups at N1 without affecting the dimethoxyphenyl substituent [6].
Attachment of the 3,4-dimethoxyphenyl moiety employs three principal strategies:
Friedel-Crafts Acylation: 3,4-Dimethoxybenzoyl chloride reacts with succinimide or pyrrolidine enolates under AlCl₃ catalysis (0°C to 25°C). This method affords C3-acylated derivatives but requires careful control of stoichiometry (1.1 eq AlCl₃) to prevent O-demethylation, a side reaction observed during electrophilic bromination of dimethoxyaryl ketones [4]. Yields range from 45-72% due to competing diaryl ketone formation.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling between 1-bromo-3,4-dimethoxybenzene and pyrrolidin-2-ones achieves N1-arylation. Optimized conditions use Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), and Cs₂CO₃ in toluene (110°C, 12-18 hours). This method preserves methoxy groups and is particularly effective for N-aryl derivatives, providing 65-85% yields [3].
Reductive Amination: 3,4-Dimethoxybenzaldehyde undergoes condensation with 3-aminopyrrolidin-2-one derivatives followed by NaBH₃CN reduction. This approach is optimal for installing N-alkyl linkages bearing the dimethoxyphenyl group, with methanol as solvent at 60°C (yields: 70-90%) [6]. Microwave assistance reduces reaction times from hours to minutes while improving yields by 15-20% .
Chiral induction during pyrrolidinone synthesis employs four complementary approaches:
Chiral Auxiliaries: (S)-Proline-derived Evans auxiliaries control stereochemistry during cyclization. Diastereoselective Dieckmann condensation of N-(diphenylmethylidene)-L-proline esters affords trans-3,4-disubstituted pyrrolidinones with >95% de. Auxiliary removal occurs via hydrogenolysis [8].
Asymmetric Hydrogenation: Prochiral 3,4-dehydropyrrolidin-2-ones undergo enantioselective reduction using DuPhos-Rh catalysts. Pressure (50-100 psi H₂) and temperature (25-50°C) control diastereoselectivity, yielding cis or trans isomers with 90-99% ee .
Enzymatic Resolution: Lipases (e.g., CAL-B) selectively acylate racemic 3-hydroxy-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one. Vinyl acetate in MTBE at 35°C achieves 48% conversion with >99% ee for remaining (S)-enantiomer. The acylated (R)-isomer is separated via chromatography [7].
Chiral Pool Synthesis: Trans-4-hydroxy-L-proline serves as a precursor for stereocontrolled synthesis. Mitsunobu inversion (DIAD/PPh₃) followed by deoxygenation yields 3-substituted derivatives with retention of chirality. This method provides enantiopure (>99% ee) 4-alkyl-1-(3,4-dimethoxyphenyl)pyrrolidin-2-ones [8].
Non-conventional techniques enhance efficiency in pyrrolidinone synthesis:
Microwave-Assisted Cyclization: Lactam formation from 4-aminobutyric acid derivatives accelerates dramatically under microwave irradiation. Reaction times reduce from 12 hours to 15-30 minutes using neat conditions or minimal solvent (DMPU). For example, N-(3,4-dimethoxyphenyl)-4-bromobutanamide cyclizes at 180°C (300W) to yield 90% product versus 65% under thermal reflux .
Table 2: Microwave Optimization of Key Reactions
Reaction Type | Thermal Conditions | MW Conditions | Yield Improvement |
---|---|---|---|
N-Alkylation | 12h, 80°C, K₂CO₃, DMF | 15 min, 120°C, neat | 58% → 92% |
Lactamization | 8h reflux, toluene, TsOH | 20 min, 180°C, solvent-free | 65% → 90% |
Suzuki Coupling (C5) | 24h, 85°C, Pd(PPh₃)₄ | 30 min, 150°C, PdCl₂(dppf) | 45% → 88% |
Reductive Amination | 10h, 60°C, NaBH₃CN/MeOH | 5 min, 100°C, NaBH(OAc)₃/neat | 70% → 93% |
Solvent-Free Methods:
Late-stage diversification enables rapid access to structurally complex analogs:
N-Functionalization:
C3/C4 Side-Chain Elaboration:
Ring Transformation:
Table 3: Structural Analogs Derived from 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one
Core Modification | Reagent/Conditions | Analog Structure |
---|---|---|
N1-Alkylation | 4-Nitrobenzyl bromide/K₂CO₃/DMF | 1-(3,4-Dimethoxyphenyl)-3-(4-nitrobenzyl)pyrrolidin-2-one |
C3-Acylation | Acetic anhydride/AlCl₃ (0°C) | 3-Acetyl-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
C5-Halogenation | NBS/AIBN/CCl₄ reflux | 5-Bromo-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
Side Chain Oxidation | KMnO₄/acetone/H₂O (0°C) | 1-(3,4-Dimethoxyphenyl)-4-carboxypyrrolidin-2-one |
Ring Fusion | Ethylenediamine/PPA/100°C | 1'-(3,4-Dimethoxybenzyl)spiro[imidazolidine-4,3'-pyrrolidin]-2'-one |
These methodologies establish a robust synthetic framework for generating structurally diverse 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one derivatives, enabling comprehensive structure-activity relationship studies across various pharmacological domains [6] [9].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3